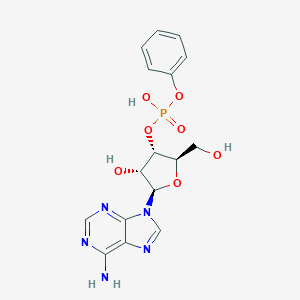![molecular formula C8H10N2O2S B129888 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid CAS No. 154274-58-5](/img/structure/B129888.png)
3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Descripción general
Descripción
3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (ATPCA) is a heterocyclic compound that has been widely studied for its potential therapeutic applications. This compound is of particular interest due to its ability to modulate the activity of certain neurotransmitter receptors in the brain, making it a potential candidate for the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid is not fully understood, but it is believed to involve its interaction with the GABA-A receptor. This receptor is a ligand-gated ion channel that is activated by the neurotransmitter GABA. 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid has been shown to enhance the activity of this receptor, leading to increased chloride ion influx and hyperpolarization of the neuron.
Efectos Bioquímicos Y Fisiológicos
3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid has been shown to have a number of biochemical and physiological effects, particularly in the brain. In addition to its anxiolytic effects, it has also been shown to have anticonvulsant and sedative effects in animal models. It has also been shown to enhance the release of certain neurotransmitters, such as dopamine and acetylcholine, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid is its ability to selectively modulate the activity of the GABA-A receptor, which is involved in a wide range of neurological processes. This makes it a potentially useful tool for studying the role of this receptor in various neurological disorders. However, one limitation is its relatively low potency compared to other GABA-A receptor modulators, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid. One area of interest is its potential as a therapeutic agent for various neurological disorders, such as anxiety and epilepsy. Another area of interest is its potential as a tool for studying the role of the GABA-A receptor in these disorders. Further research is also needed to fully understand the mechanism of action of 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid and its potential side effects.
Aplicaciones Científicas De Investigación
3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid has been the subject of numerous scientific studies, particularly in the field of neuroscience. One area of interest is its potential as a modulator of the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes. 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid has been shown to enhance the activity of this receptor, leading to anxiolytic effects in animal models.
Propiedades
Número CAS |
154274-58-5 |
|---|---|
Nombre del producto |
3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid |
Fórmula molecular |
C8H10N2O2S |
Peso molecular |
198.24 g/mol |
Nombre IUPAC |
3-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2S/c9-6-4-3-10-2-1-5(4)13-7(6)8(11)12/h10H,1-3,9H2,(H,11,12) |
Clave InChI |
RAGYXAHANRFQSO-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1SC(=C2N)C(=O)O |
SMILES canónico |
C1CNCC2=C1SC(=C2N)C(=O)O |
Sinónimos |
Thieno[3,2-c]pyridine-2-carboxylic acid, 3-amino-4,5,6,7-tetrahydro- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)





![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)
![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)
![N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide](/img/structure/B129837.png)



![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)
